molecular formula C17H16N2O4S B2760229 N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 556787-89-4

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B2760229
CAS No.: 556787-89-4
M. Wt: 344.39
InChI Key: XKVVRXKXJHTXHI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a complex organic compound that features a benzothiazole ring fused with a trioxo group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Trioxo Group: The trioxo group is introduced via oxidation reactions, often using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction, where the benzothiazole derivative reacts with an acyl chloride or anhydride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the trioxo group, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural similarity to known bioactive molecules. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as drug candidates. The presence of the benzothiazole ring, in particular, is a common feature in many pharmacologically active compounds.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-benzothiazolylacetamide: Lacks the trioxo group, potentially altering its reactivity and biological activity.

    N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide: Lacks the methyl groups on the phenyl ring, which may affect its steric and electronic properties.

    2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide: Lacks the N-(2,5-dimethylphenyl) group, significantly changing its overall structure and properties.

Uniqueness

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is unique due to the combination of the benzothiazole ring, trioxo group, and acetamide moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-11-7-8-12(2)14(9-11)18-16(20)10-19-17(21)13-5-3-4-6-15(13)24(19,22)23/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVVRXKXJHTXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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